molecular formula C14H27ClN2O2 B11835103 tert-Butyl 4-(3-methylazetidin-1-yl)piperidine-1-carboxylate hydrochloride

tert-Butyl 4-(3-methylazetidin-1-yl)piperidine-1-carboxylate hydrochloride

Cat. No.: B11835103
M. Wt: 290.83 g/mol
InChI Key: MKQTTXXRWHFHGQ-UHFFFAOYSA-N
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Description

tert-Butyl 4-(3-methylazetidin-1-yl)piperidine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C14H27ClN2O2. It is a derivative of piperidine and azetidine, which are both nitrogen-containing heterocycles. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(3-methylazetidin-1-yl)piperidine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 4-piperidinecarboxylate with 3-methylazetidine. The reaction is carried out under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through crystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions in reactors. The process includes the use of automated systems for precise control of reaction parameters such as temperature, pressure, and pH. The final product is typically obtained through a series of purification steps, including filtration, distillation, and recrystallization .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(3-methylazetidin-1-yl)piperidine-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

tert-Butyl 4-(3-methylazetidin-1-yl)piperidine-1-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-methylazetidin-1-yl)piperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-(3-methylazetidin-1-yl)piperidine-1-carboxylate hydrochloride is unique due to the presence of both azetidine and piperidine rings in its structure. This dual-ring system imparts specific chemical properties, such as increased stability and reactivity, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C14H27ClN2O2

Molecular Weight

290.83 g/mol

IUPAC Name

tert-butyl 4-(3-methylazetidin-1-yl)piperidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C14H26N2O2.ClH/c1-11-9-16(10-11)12-5-7-15(8-6-12)13(17)18-14(2,3)4;/h11-12H,5-10H2,1-4H3;1H

InChI Key

MKQTTXXRWHFHGQ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C1)C2CCN(CC2)C(=O)OC(C)(C)C.Cl

Origin of Product

United States

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